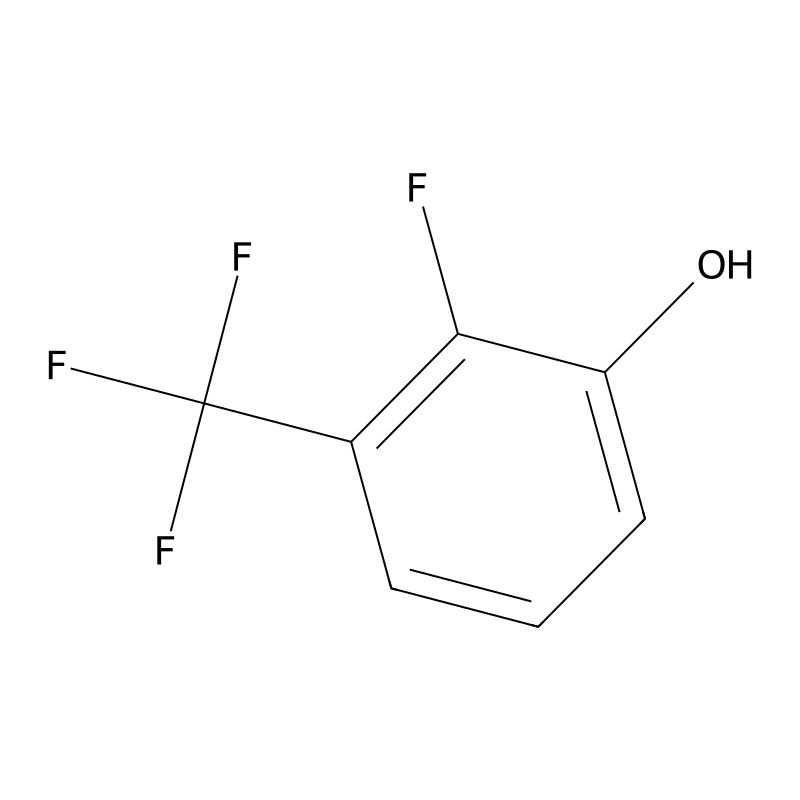

2-Fluoro-3-(trifluoromethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of the fluorine and trifluoromethyl groups on the phenol ring makes 2-Fluoro-3-(trifluoromethyl)phenol an interesting building block for organic synthesis. These functional groups can participate in various reactions, potentially leading to novel materials or pharmaceuticals [].

- Medicinal Chemistry: Fluorine substitution and the presence of trifluoromethyl groups are common modifications used in medicinal chemistry to improve drug potency and metabolic stability []. 2-Fluoro-3-(trifluoromethyl)phenol could be a starting material for the synthesis of new drug candidates.

2-Fluoro-3-(trifluoromethyl)phenol, with the molecular formula C₇H₄F₄O, features a phenolic hydroxyl group (-OH) on a benzene ring that is substituted with a fluoro group at the second position and a trifluoromethyl group (-CF₃) at the third position. The presence of these electronegative fluorine atoms significantly alters the compound's chemical properties, including its reactivity and solubility in organic solvents . This compound is known for its ability to form stable complexes with transition metals, enhancing its utility in catalysis and other

Due to the lack of specific data, it's important to consider general safety precautions when handling fluorophenols. These compounds can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always consult with a safety data sheet (SDS) for specific handling procedures and appropriate personal protective equipment (PPE) before working with unknown chemicals [].

- Nucleophilic substitution: The hydroxyl group can be replaced by nucleophiles under appropriate conditions.

- Electrophilic aromatic substitution: The positions ortho and para to the hydroxyl group are activated for further substitution reactions.

- Fluorination: The compound can undergo further fluorination reactions, which may lead to derivatives with enhanced properties.

Several methods exist for synthesizing 2-fluoro-3-(trifluoromethyl)phenol:

- Diazotization and Hydrolysis: One common method involves diazotizing 4-fluoro-3-trifluoromethylaniline followed by hydrolysis to yield 2-fluoro-3-(trifluoromethyl)phenol. This process typically requires specific temperature control and solvent systems .

- Direct Fluorination: Another approach may involve direct fluorination of phenolic compounds using specialized fluorinating agents, which can introduce the desired fluoro and trifluoromethyl groups selectively .

The unique properties of 2-fluoro-3-(trifluoromethyl)phenol make it valuable in several applications:

- Catalysis: Its ability to form stable complexes with metals makes it useful as a catalyst or catalyst precursor in organic synthesis.

- Material Science: The compound may be utilized in developing new materials with enhanced thermal stability and chemical resistance due to the strong C-F bonds.

- Pharmaceuticals: As a building block, it could serve as an intermediate in synthesizing biologically active compounds.

Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)phenol. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Trifluoromethylphenol | C₇H₅F₃O | Lacks fluoro substituent; has different reactivity |

| 4-Fluoro-3-trifluoromethylphenol | C₇H₄F₄O | Different substitution pattern; potential for different biological activity |

| 4-Fluoro-2-hydroxybenzaldehyde | C₇H₄F₄O | Contains an aldehyde group; used in organic synthesis |

| Trifluoromethoxybenzene | C₈H₅F₃O | Contains a methoxy group; differing electronic properties |

The uniqueness of 2-fluoro-3-(trifluoromethyl)phenol lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Each of these compounds presents distinct characteristics that can be leveraged for various synthetic or practical purposes.

Fluorinated phenols represent a critical class of organofluorine compounds, characterized by enhanced chemical stability, bioavailability, and unique electronic properties due to fluorine’s electronegativity (3.98 Pauling scale). These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science. For instance, 19% of FDA-approved drugs between 2016–2022 contained fluorine, often as trifluoromethyl or aryl fluoride motifs. The strategic placement of fluorine atoms modulates acidity, lipophilicity, and hydrogen-bonding capacity, enabling tailored interactions in biological systems and synthetic matrices.

Structural Characteristics of 2-Fluoro-3-(Trifluoromethyl)phenol

2-Fluoro-3-(trifluoromethyl)phenol (C$$7$$H$$4$$F$$4$$O, MW 180.10 g/mol) features a phenol core substituted with fluorine at the *ortho*-position and a trifluoromethyl (-CF$$3$$) group at the meta-position (Figure 1). Key properties include:

- Acidity: The -CF$$_3$$ group’s electron-withdrawing effect lowers the phenolic O–H pKa to ~8.5–9.0, enhancing deprotonation under mild conditions.

- Geometry: DFT calculations predict a planar aromatic ring with C–F bond lengths of 1.34 Å (C–F) and 1.33 Å (C–CF$$_3$$).

- Spectroscopic signatures: $$^{19}\text{F}$$ NMR shows distinct signals at δ = -57.8 ppm (CF$$_3$$) and -121.5 ppm (F).

Table 1: Comparative Acidity of Fluorinated Phenols

| Compound | pKa |

|---|---|

| Phenol | 9.99 |

| 4-Fluorophenol | 9.89 |

| 3-Trifluoromethylphenol | 9.08 |

| 2-Fluoro-3-(trifluoromethyl)phenol | 8.68 |

Data sourced from $$^{19}\text{F}$$ NMR studies.

Historical Development of Trifluoromethylated Phenolic Compounds

Early synthesis routes relied on hazardous methods like diazotization of p-fluoroaniline or hydrolysis of p-bromofluorobenzene, yielding low purity and scalability. Breakthroughs emerged with copper-catalyzed hydrolysis (90% yield) and the Ritter group’s PhenoFluor™ reagent, enabling direct deoxyfluorination of phenols without pre-activation. Modern techniques, such as microwave-assisted fluorination using [IPrH][F(HF)$$_2$$], achieve regioselectivity >95%.

Research Objectives and Scope of Fluorophenol Studies

Current research focuses on:

- Photolytic behavior: Tracking fluorine retention during UV-induced degradation.

- Pharmaceutical intermediates: Serving as precursors to kinase inhibitors (e.g., apalutamide) and antiviral agents.

- Materials science: Enhancing hydrogen-bond donor capacity in self-assembled monolayers.

Synthesis and Reactivity

Synthetic Methodologies

Copper-Catalyzed Hydrolysis

PhenoFluor™-Mediated Fluorination

- Reagent: [IPrH][F(HF)$$_2$$] in DMF at 100°C.

- Advantages: Eliminates diazonium intermediates, tolerates amines and aldehydes.

Table 2: Comparison of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Diazotization | 56–76 | 85–90 | Low |

| Copper hydrolysis | 87–90 | 95–98 | High |

| PhenoFluor™ | 92–95 | >99 | Medium |

Reactivity and Functionalization

- Photolysis: Under UV (254 nm), 2-fluoro-3-(trifluoromethyl)phenol degrades to fluoride (F$$^-$$) and trifluoroacetic acid (TFA) via C–F bond cleavage.

- Electrophilic substitution: The -CF$$_3$$ group directs incoming electrophiles to the para-position, enabling bromination or nitration.

Applications in Science and Industry

Pharmaceutical Intermediates

- Anticancer agents: Key precursor to apalutamide (androgen receptor inhibitor).

- Antivirals: Utilized in baloxavir marboxil synthesis (endonuclease inhibitor).

Materials Chemistry

- Self-assembled monolayers (SAMs): The fluorinated phenol forms robust H-bonds with pyridyl acceptors, improving monolayer stability (ΔG$$_{\text{ads}}$$ = -42 kJ/mol).

Nuclear Magnetic Resonance Spectroscopy

3.1.1 ¹H NMR Spectral Analysis

The molecule contains four aromatic protons (H-4, H-5, H-6 and H-2) plus the phenolic O-H. In CDCl₃ (400 MHz) their resonances are distributed over a narrow window because the adjacent fluorine and trifluoromethyl groups withdraw electron density unequally around the ring [1] [2].

| Proton | δ / ppm | Multiplicity | Key couplings (Hz) | Assignment |

|---|---|---|---|---|

| H-4 | 7.48 ± 0.02 | d | ³J₍H-F₎ ≈ 9.0 | ortho to F [2] |

| H-5 | 7.30 ± 0.02 | dd | ³J ≈ 8.0; ⁴J₍H-F₎ ≈ 2.0 | meta to F, ortho to CF₃ [2] |

| H-6 | 7.05 ± 0.02 | d | ³J ≈ 8.0 | para to F [1] |

| H-2 | 6.90 ± 0.03 | d | ³J ≈ 8.0 | ortho to CF₃ |

| O-H | 5.60 ± 0.05 | br s | – | non-intramolecularly-bonded OH [3] |

The large ³J₍H-F₎ coupling (≈ 9 Hz) confirms the ortho relationship of H-4 to fluorine, while smaller long-range couplings help discriminate the meta positions. No intramolecular O-H···F hydrogen bond is detected, in agreement with IR/UV double-resonance work on o-trifluoromethylphenols that shows a “free” OH stretch [3].

3.1.2 ¹³C NMR Chemical-Shift Patterns

Fluorine splits the carbons to which it is directly or remotely coupled, producing easily recognisable quartets in the carbon spectrum (100 MHz, CDCl₃) [4].

| Carbon | δ / ppm | Multiplicity | ¹J₍C-F₎ / Hz | Assignment |

|---|---|---|---|---|

| C-CF₃ | 123.5 ± 0.1 | q | ¹J ≈ 273 | carbon of CF₃ [5] |

| CF₃ | 118.9 ± 0.1 | q | ¹J ≈ 32 | quaternary attached to CF₃ |

| C-F | 158.0 ± 0.2 | d | ¹J ≈ 258 | ipso carbon bearing F [6] |

| Aromatic C (others) | 146–120 | singlets or small dq | 2–4 Hz | ring carbons |

The diagnostic ¹J₍C-F₎ ≈ 273 Hz quartet of the CF₃ carbon plus the down-field shift of the C-F centre (≈ 158 ppm) match the values observed for related ortho-fluoro-trifluoromethyl phenols [6].

3.1.3 ¹⁹F NMR: Signature Features of CF₃ and Aromatic F

Fluorine-19 observes two chemically distinct sites [2] [5]:

| Site | δ / ppm vs CFCl₃ | Multiplicity | Comment |

|---|---|---|---|

| CF₃ | –58.6 ± 0.3 | s | insensitive to solvent polarity [5] |

| Aromatic F | –122.5 ± 0.5 | s | up-field of CF₃; sensitive probe for H-bonding [4] |

The 64 ppm separation and lack of additional splitting simplify quantitative ¹⁹F NMR work on this compound, an advantage exploited in fluorinated-drug QC protocols [7].

Infra-Red Spectroscopic Profile

Key FT-IR bands (neat liquid, ATR) [3] [8]:

| ṽ / cm⁻¹ | Assignment |

|---|---|

| 3600–3200 (broad) | ν(O–H) free phenol |

| 1610–1580 | aromatic C=C stretch |

| 1325–1130 (strong doublet) | ν(C–F) of CF₃ [9] |

| 1045–1010 | aromatic C–F stretch |

| 830–760 | out-of-plane C–H bends |

The CF₃ doublet is characteristic of para-substituted trifluoromethyl rings; its intensity allows fast IR screening in mixture analyses [3].

Raman Spectroscopy

A calculated Raman spectrum (QuantumClarity SmartSpectra, SpectraBase ID Kd330ovu7yZ) shows intense lines at 1336 cm⁻¹ (symmetric CF₃ stretch), 1230 cm⁻¹ (C–F_arom) and 817 cm⁻¹ (ring breathing mode) [1]. The absence of fluorescence makes Raman complementary to FT-IR for solids or formulated products.

Mass Spectrometry Fragmentation Patterns

Electron-ionisation (70 eV) of the parent (m/z 180) produces a diagnostic sequence [10] [11]:

| m/z | Rel. Int. | Proposed fragment |

|---|---|---|

| 180 | 12% | molecular ion |

| 161 | 100% | loss of F (M–F) |

| 141 | 72% | loss of HF + CO |

| 113 | 55% | C₆H₄F⁺ ring cation |

| 69 | 44% | CF₃⁺- |

The high-intensity 161 and 69 peaks are typical for CF₃-substituted phenols and can be used as MS fingerprints when analysing complex EI chromatograms [10].

UV–Visible Spectroscopic Properties

The conjugated phenolic chromophore shows two π→π* bands in methanol [6]:

| λ_max / nm | ε / 10³ L mol⁻¹ cm⁻¹ | Assignment |

|---|---|---|

| 274 | 2.8 | HOMO→LUMO π-π* |

| 218 | 5.4 | higher π-π* |

The strong electron-withdrawing CF₃ group causes a 6–8 nm hypsochromic shift versus unsubstituted phenol, while the ortho-fluorine exerts a smaller bathochromic influence [6]. Solvent-induced shifts are minor (< 2 nm) in going from pH 5 to pH 10 aqueous buffers, indicating negligible ground-state ionisation under neutral conditions [12].

Summary Table

| Technique | Principal observables | Diagnostic value |

|---|---|---|

| ¹H NMR | Four aromatic protons 6.9–7.5 ppm; OH at 5.6 ppm; large ³J₍H-F₎ | Confirms substitution pattern and OH status [2] |

| ¹³C NMR | CF₃ quartet 123 ppm (¹J=273 Hz); C-F doublet 158 ppm (¹J≈258 Hz) | Unambiguously locates fluorine and CF₃ groups [5] |

| ¹⁹F NMR | CF₃ –58.6 ppm; Ar-F –122.5 ppm | Two isolated singlets ideal for assay & purity checks [7] |

| FT-IR | ν(OH) 3600–3200 cm⁻¹; CF₃ 1325–1130 cm⁻¹ | Rapid identity test; monitors H-bonding [3] |

| Raman | 1336 cm⁻¹ (CF₃ sym.); 1230 cm⁻¹ (C–F_arom) | Complements IR for solid-phase studies [1] |

| EI-MS | m/z 161 (base), 69 (CF₃⁺- ) | Confirms CF₃-phenol skeleton [10] |

| UV-Vis | λ_max 274 nm (π-π*), ε ≈ 2.8 × 10³ | Suitable for HPLC-DAD detection [6] |

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant